

Review of recent advances in diboron chemistry: a comparative analysis

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Compound of Interest

Compound Name: *Bis(catecholato)diboron*

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A Comparative Analysis of Recent Advances in Diboron Chemistry

Recent years have witnessed a remarkable evolution in the field of diboron chemistry, transforming these reagents from niche curiosities into indispensable tools for organic synthesis. Key advancements have focused on enhancing catalytic efficiency, expanding substrate scope, and improving reaction selectivity through the development of novel catalytic systems and bespoke diboron reagents. This guide provides a comparative analysis of these recent breakthroughs, focusing on transition-metal-catalyzed C–H borylation, the strategic use of unsymmetrical diboron reagents, and the emergence of metal-free and photochemical methodologies.

Transition-Metal-Catalyzed C–H Borylation: A Comparative Overview

The direct functionalization of carbon-hydrogen (C–H) bonds is a cornerstone of modern synthetic strategy. Transition metal catalysis has been pivotal in this area, with iridium, rhodium, and cobalt complexes showing distinct advantages in efficiency and selectivity.

The iridium-catalyzed borylation of aromatic C–H bonds is a highly efficient method for synthesizing aromatic organoboron compounds.^[1] The regioselectivity of this reaction is primarily governed by steric factors, making it a predictable tool for complex molecule synthesis.^[1] For instance, in the borylation of heteroarenes, iridium catalysts combined with

ligands like 3,4,7,8-tetramethylphenanthroline (Me4phen) have proven effective, with selectivity rules indicating that borylation typically occurs at positions distal to nitrogen atoms.[\[2\]](#)

Cobalt-catalyzed systems have emerged as a cost-effective and highly active alternative. Pincer-ligated cobalt complexes can catalyze the C–H borylation of heterocycles and arenes under exceptionally mild conditions, including ambient temperature, and without the need for excess borane reagents.[\[3\]](#)[\[4\]](#) These catalysts have demonstrated high turnover numbers, reaching up to 5000 for substrates like methyl furan-2-carboxylate.[\[3\]](#)[\[4\]](#)

Rhodium catalysts have shown particular efficacy in the terminal functionalization of alkanes, a challenging transformation due to the inertness of C(sp³)–H bonds.[\[5\]](#) Mechanistic studies suggest that these reactions proceed via rhodium boryl complexes.[\[5\]](#)

Comparative Performance of Catalysts in C–H Borylation

Catalyst System	Substrate	Diboron Reagent	Yield (%)	Selectivity	Reference
[Ir(COD)OMe] ₂ / Me ⁴ phen	2-Methylfuran	B ₂ pin ₂	>95	C5-borylation	[2]
Cobalt Pincer Complex 3	2-Methylfuran	HBPin	91	C5-borylation	[3]
Cobalt Pincer Complex 3	Methyl furan-2-carboxylate	HBPin	>99 (up to 5000 TONs)	C5-borylation	[3]
[Rh(Ind)(SIDipp)(COE)]	Benzene	HBPin	97 (after 24h)	N/A	[6]
[Ir(COD)Cl] ₂ / dtbpy	Benzene	B ₂ pin ₂	>95	N/A	[7]

TONs: Turnover Numbers. B₂pin₂: Bis(pinacolato)diboron. HBPin: Pinacolborane.

Experimental Protocol: Cobalt-Catalyzed C–H Borylation of 2-Methylfuran

This protocol is adapted from the procedure described by Chirik and co-workers.[3]

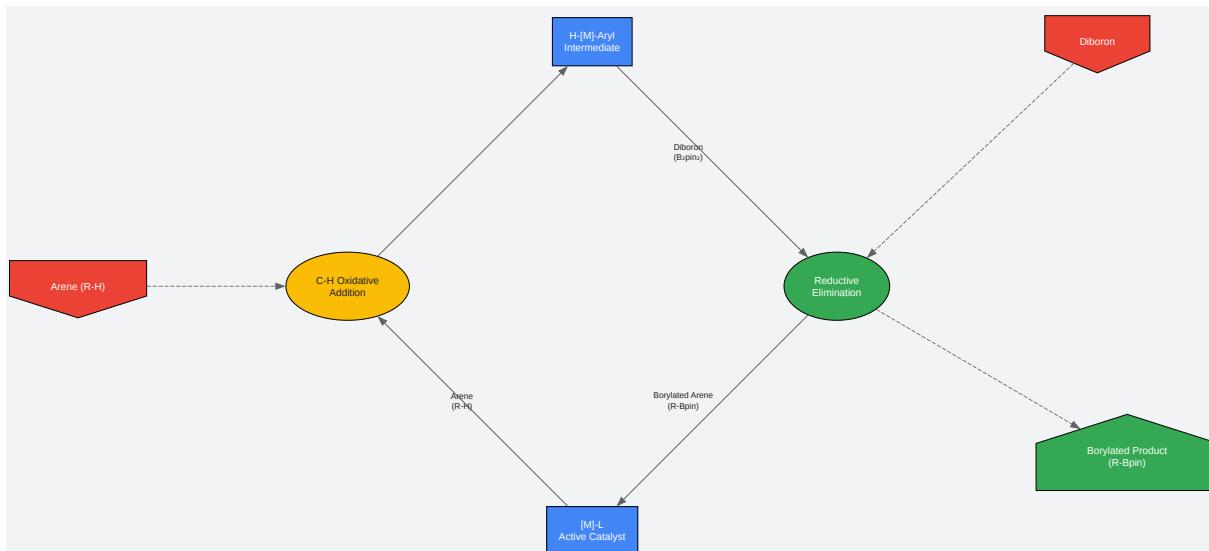
Materials:

- Cobalt pincer precatalyst (e.g., (iPrPNP)Co-CH₂SiMe₃)
- Pinacolborane (HBPin)
- 2-Methylfuran
- Anhydrous benzene (or other suitable solvent)
- Standard Schlenk line or glovebox equipment

Procedure:

- In an inert atmosphere glovebox, a reaction vessel is charged with the cobalt precatalyst (e.g., 0.01 mmol, 1 mol%).
- Anhydrous benzene (1 mL) is added, followed by 2-methylfuran (1.0 mmol, 1 equiv).
- Pinacolborane (1.1 mmol, 1.1 equiv) is added dropwise to the stirred solution.
- The reaction mixture is stirred at room temperature (23 °C) for the desired time (e.g., 1-6 hours), monitoring progress by GC-MS or ¹H NMR spectroscopy.
- Upon completion, the solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the 5-borylated 2-methylfuran product.

Visualization: Generalized Catalytic Cycle for C-H Borylation



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Caption: A generalized catalytic cycle for transition-metal-mediated C-H borylation.

Unsymmetrical Diboron Reagents: Unlocking New Selectivity

While symmetrical diboron reagents like bis(pinacolato)diboron ($B_2\text{pin}_2$) are workhorses in synthesis, recent advances have highlighted the unique advantages of unsymmetrical diboron reagents.^{[8][9]} These reagents, featuring two electronically and sterically distinct boryl groups, enable complementary chemo- and regioselectivity.^{[8][10]}

A prominent example is pinacolato-1,8-diaminonaphthalenato diboron (pinB–Bdan). In the platinum-catalyzed diboration of terminal alkynes, the use of pinB–Bdan leads to the formation of 1,2-diborylalkenes where the more robust Bdan (1,8-diaminonaphthalenato) group is selectively incorporated at the internal position.^[8] This regioselectivity is often opposite to that observed with symmetrical diborons. The differential reactivity of the Bpin and Bdan groups allows for sequential, chemoselective cross-coupling reactions, providing a powerful route to complex, multi-substituted alkenes.^[10]

Comparative Diboration of Terminal Alkynes

Diboron Reagent	Catalyst	Alkyne Substrate	Major Product	Key Feature	Reference
$B_2\text{pin}_2$	$\text{Pt}(\text{PPh}_3)_4$	Phenylacetylene	1,2-bis(pinacolato)boryl-1-phenylethene	Symmetrical addition	[11]
pinB-Bdan	$\text{Pt}(\text{PPh}_3)_4$ or Ir-catalyst	Phenylacetylene	1-(Bdan)-2-(Bpin)-1-phenylethene	Regioselective addition	[8]
$B_2(\text{dan})_2$	$\text{Pt}(\text{PPh}_3)_4$	4-Methoxyphenylacetylene	1,2-bis(dan)-1-(4-methoxyphenyl)ethene	Symmetrical, more robust product	[11]

Experimental Protocol: Synthesis of pinB–Bdan

This protocol is adapted from the procedure reported in *Organic Syntheses*.

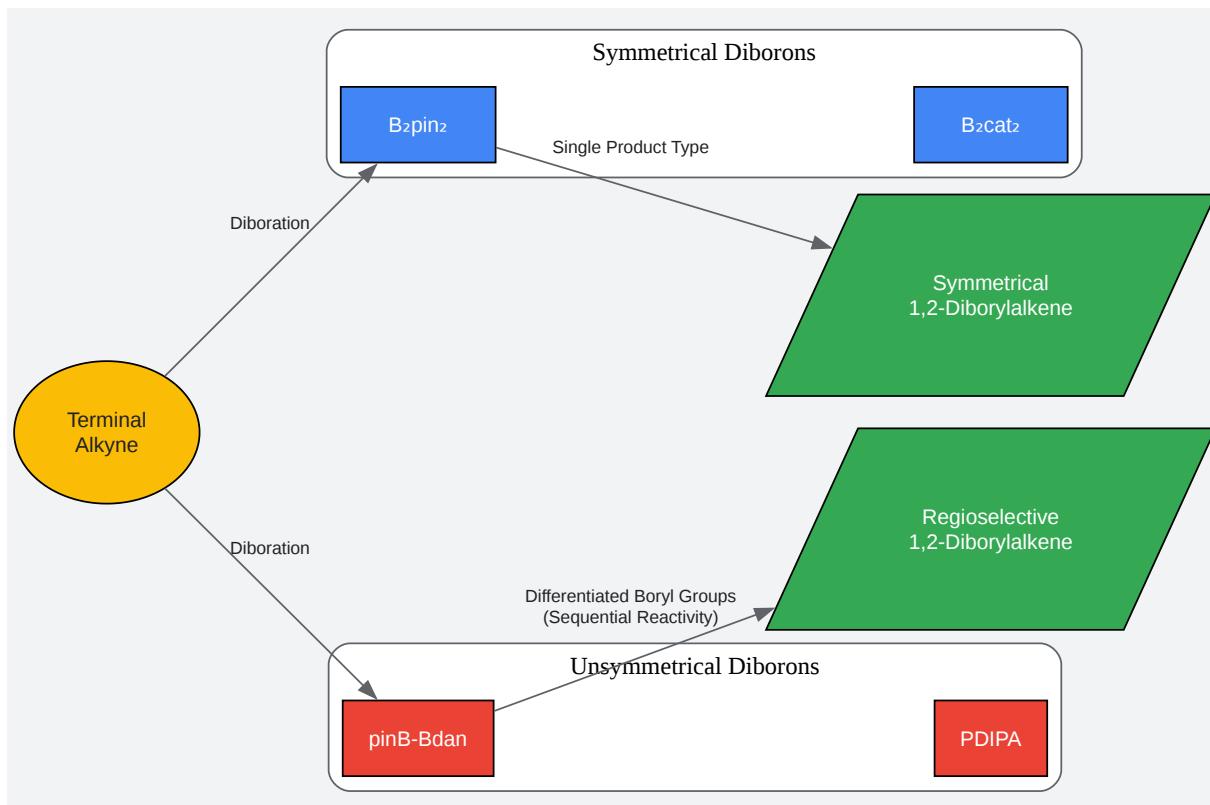
Materials:

- Bis(pinacolato)diboron ($B_2\text{pin}_2$)
- 1,8-diaminonaphthalene
- Anhydrous toluene
- n-Hexane
- Ethyl acetate
- Activated charcoal
- Standard glassware for inert atmosphere chemistry

Procedure:

- A flame-dried flask under an argon atmosphere is charged with B_2pin_2 (25.0 mmol) and anhydrous toluene (15 mL).
- 1,8-diaminonaphthalene (25.0 mmol) is added to the solution.
- The resulting deep red solution is heated to 100 °C for 48 hours.
- After cooling to room temperature, the solvent is removed by rotary evaporation to yield a red-brown solid.
- The solid is triturated with n-hexane (100 mL), stirred for 30 minutes, and filtered. The residue is washed with n-hexane.
- The resulting pale brown solid is dissolved in ethyl acetate and treated with activated charcoal to decolorize.
- After filtration through Celite, the solvent is removed, and the product is purified by recrystallization to afford (pin)B–B(dan) as an off-white solid.

Visualization: Symmetrical vs. Unsymmetrical Diboron Reagents



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Caption: Comparison of outcomes from symmetrical and unsymmetrical diboron reagents.

Photocatalytic and Metal-Free Borylation Strategies

Driven by the principles of green chemistry, significant efforts have been directed toward developing borylation methods that operate under mild conditions and avoid precious metal catalysts. Photocatalysis and metal-free C–H activation have emerged as powerful platforms to achieve these goals.

Visible-Light-Induced Borylation

Photocatalysis offers a means to access highly reactive intermediates under mild conditions using visible light as a renewable energy source. Recent breakthroughs include the development of organocatalytic systems for the borylation of traditionally challenging

substrates. For example, a transition-metal-free method for the borylation of unactivated aryl chlorides has been developed using an organocatalyst like 4-phenylpyridine under visible light irradiation.[\[12\]](#)[\[13\]](#)[\[14\]](#) This approach proceeds via the formation of a super electron donor complex in situ, which can reduce the aryl chloride to initiate the borylation cascade.[\[13\]](#) This strategy circumvents the high temperatures and reactive organometallic reagents often required in classical methods.

Metal-Free C-H Borylation

Beyond photochemistry, metal-free C-H borylation has been achieved through the concept of "frustrated Lewis pairs" (FLPs) or by using strong Lewis acids like BBr_3 .[\[1\]](#)[\[15\]](#) FLPs, which are combinations of sterically hindered Lewis acids and bases, can heterolytically cleave C–H bonds, enabling the borylation of electron-rich heteroarenes like pyrroles and furans.[\[1\]](#) Another strategy involves using directing groups on a substrate to chelate to BBr_3 , which then facilitates a site-selective C–H activation and borylation at a specific position, a reaction that proceeds without any transition metal.[\[15\]](#)[\[16\]](#)

Comparative Analysis of Modern Borylation Methods

Method	Activation	Catalyst/Reagent	Key Advantage	Limitation	Reference
Photocatalytic Borylation	Visible Light	Organocatalyst (e.g., 4-phenylpyridine)	Mild conditions, metal-free, activates aryl chlorides	Primarily for C-X bonds	[13] [14]
FLP-Catalyzed Borylation	C-H Activation	Ambiphilic Aminoboranes	Metal-free, activates heteroarenes	Substrate scope limited to electron-rich π -systems	[1]
Directed Borylation	C-H Activation	BBr_3 / Directing Group	Metal-free, high site-selectivity	Requires substrate pre-functionalization	[15] [16]

Experimental Protocol: Visible-Light-Induced Borylation of an Aryl Chloride

This protocol is a generalized procedure based on the work of Wang, Fu, and co-workers.[\[13\]](#)

Materials:

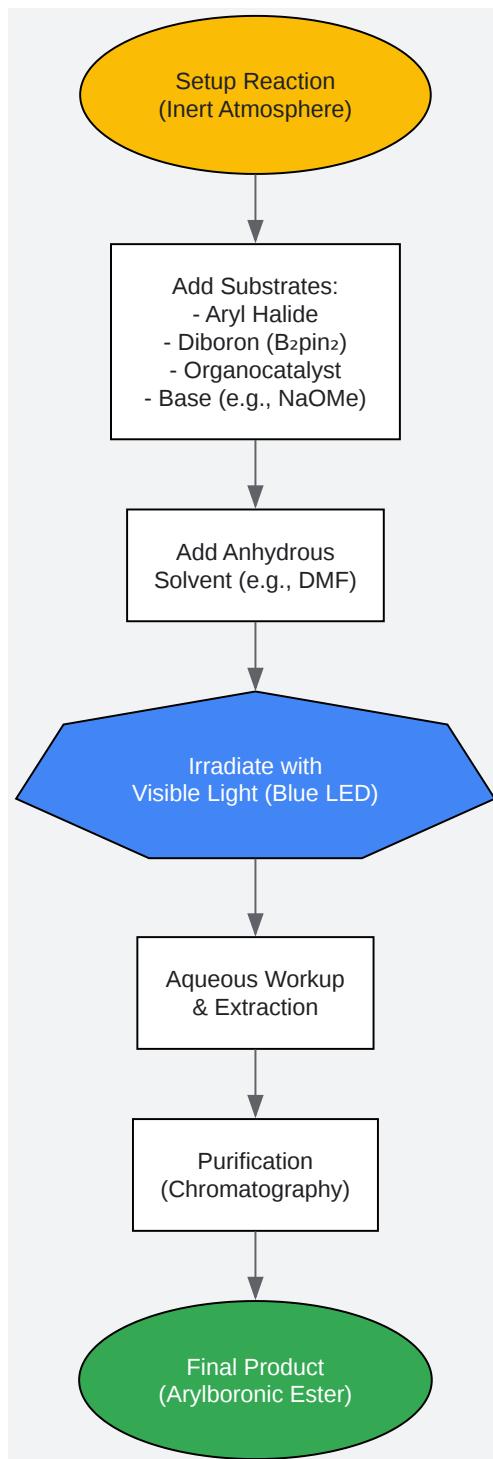
- Aryl chloride (e.g., 4-chlorotoluene)
- Bis(pinacolato)diboron (B_2pin_2)
- Sodium methoxide (NaOMe)
- 4-Phenylpyridine (catalyst)
- Anhydrous N,N-Dimethylformamide (DMF)
- Blue LED light source (e.g., 450 nm)
- Schlenk tube or other suitable reaction vessel

Procedure:

- To an oven-dried Schlenk tube under an argon atmosphere, add the aryl chloride (0.2 mmol, 1 equiv), B_2pin_2 (0.3 mmol, 1.5 equiv), 4-phenylpyridine (0.02 mmol, 10 mol%), and NaOMe (0.4 mmol, 2 equiv).
- Add anhydrous DMF (2.0 mL) via syringe.
- Seal the tube and stir the mixture at room temperature.
- Irradiate the reaction vessel with a blue LED light source for 24-48 hours.
- After the reaction is complete (monitored by GC-MS), quench the reaction with saturated NH_4Cl solution.
- Extract the mixture with ethyl acetate, dry the organic layer over Na_2SO_4 , and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to obtain the desired arylboronic ester.

Visualization: Workflow for Photocatalytic Borylation



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Caption: General experimental workflow for a photocatalytic borylation reaction.

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